molecular formula C9H8BrClN2O B8171553 5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine

5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine

Cat. No.: B8171553
M. Wt: 275.53 g/mol
InChI Key: VPXFPLUHODAOTH-UHFFFAOYSA-N
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Description

5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine is a heterocyclic organic compound that features a pyridine ring substituted with azetidine-1-carbonyl, bromine, and chlorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents such as potassium permanganate or sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation or reduction can lead to different oxidation states of the pyridine ring .

Properties

IUPAC Name

azetidin-1-yl-(5-bromo-6-chloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXFPLUHODAOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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